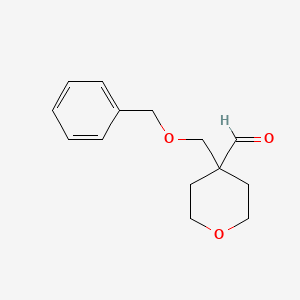

4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde

Description

4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde is a tetrahydropyran derivative featuring a benzyloxymethyl substituent and a carbaldehyde functional group at the 4-position of the pyran ring. The benzyloxymethyl group enhances lipophilicity, while the aldehyde moiety provides electrophilic reactivity, making this compound a versatile intermediate in organic synthesis, particularly for nucleophilic additions or condensations. Its tetrahydropyran core contributes to conformational rigidity, which can influence molecular recognition in medicinal chemistry or materials science applications .

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4-(phenylmethoxymethyl)oxane-4-carbaldehyde |

InChI |

InChI=1S/C14H18O3/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,11H,6-10,12H2 |

InChI Key |

GQNNJFPMMSHVQG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(COCC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via hydrogenation of dihydropyran using a catalyst such as Raney nickel.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the tetrahydropyran ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

Oxidation: 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid.

Reduction: 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-methanol.

Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde is in the synthesis of heterocyclic compounds. The compound serves as a key intermediate in the preparation of various substituted tetrahydropyrans and related structures, which are important in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Spiro Compounds

Research has demonstrated that this compound can be employed in the synthesis of spiro compounds through cyclization reactions. For instance, a study reported the successful formation of a spiro-fused pyran derivative using this compound as a precursor, showcasing its utility in constructing complex molecular architectures .

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical properties. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Case Study: Anticancer Activity

A notable study evaluated the anticancer activity of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxic effects against several cancer cell lines, indicating that this compound could serve as a scaffold for developing anticancer agents .

Organic Synthesis and Catalysis

The compound is also utilized in organic synthesis as a building block for more complex molecules. Its reactivity allows it to participate in various coupling reactions, making it valuable in synthetic chemistry.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aldol Condensation | Base-catalyzed, room temperature | 85% |

| Michael Addition | In situ, with Michael acceptor | 75% |

| Cyclization to Spiro Compounds | Acidic medium, reflux | 70% |

Material Science

Beyond organic synthesis, this compound has applications in material science, particularly in the development of polymeric materials.

Case Study: Polymerization Studies

Recent research explored the polymerization of this compound to create novel polymeric materials with enhanced mechanical properties. The synthesized polymers demonstrated improved thermal stability and mechanical strength compared to conventional materials .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Aldehyde vs. Ketone/Carboxylic Acid: The carbaldehyde group in the target compound offers greater electrophilicity compared to the ketone or carboxylic acid analogs, enabling reactions such as imine formation or Wittig olefination . Carboxylic acid derivatives (e.g., Tetrahydropyran-4-yl-carboxylic acid) exhibit lower reactivity toward nucleophiles but are more polar, affecting solubility and bioavailability.

- Amine Derivative: N-Methyltetrahydro-2H-pyran-4-amine introduces basicity (pKa ~10–11), enabling salt formation and altering solubility profiles compared to the neutral aldehyde .

Physicochemical and Pharmacological Implications

- Metabolic Stability: Carboxylic acid derivatives (e.g., Tetrahydropyran-4-yl-carboxylic acid) are prone to glucuronidation, whereas the aldehyde may undergo oxidation to the corresponding carboxylic acid in vivo .

Biological Activity

4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde is a compound of interest due to its potential biological activities. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydro-2H-pyran derivatives with benzyl alcohol and subsequent oxidation processes. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions to yield high purity and yield.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydro-2H-pyran compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Benzyloxy-methyl-tetrahydro-2H-pyran | Staphylococcus aureus | 0.5 mg/mL |

| 4-Benzyloxy-methyl-tetrahydro-2H-pyran | Escherichia coli | 1.0 mg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. In vitro studies demonstrated that this compound inhibits pro-inflammatory cytokines, thus reducing inflammation.

Mechanism of Action:

The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses. This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of a related compound against amyloid-beta-induced neurotoxicity. The results indicated that the compound could significantly reduce neuroinflammation and protect neuronal cells from apoptosis.

- Anticancer Activity : Another study focused on the anticancer properties of tetrahydropyran derivatives, including this compound. The compound showed promising results in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines (MCF-7).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for enhancing the biological efficacy of this compound. Modifications at various positions on the pyran ring can lead to improved potency and selectivity against specific biological targets.

Key Findings:

- Substituent Effects : The presence of electron-donating groups enhances antimicrobial activity.

- Chain Length Variations : Modifying the length of alkyl chains attached to the benzyloxy group can influence both solubility and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.